リファマイシンナトリウム

説明

Synthesis Analysis

Rifamycin sodium's synthesis involves intricate chemical reactions aimed at producing new compounds with enhanced properties. For instance, studies have explored the reaction of 3-formylrifamycin SV with primary amines and ketones, leading to the formation of novel rifamycin antibiotics with distinct structural features and potential antituberculous activity (Bujnowski et al., 2003).

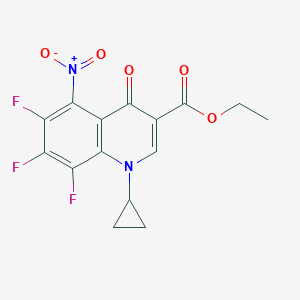

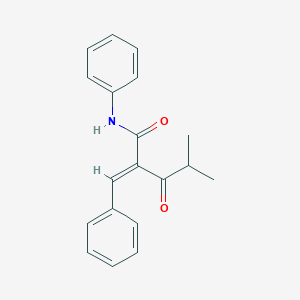

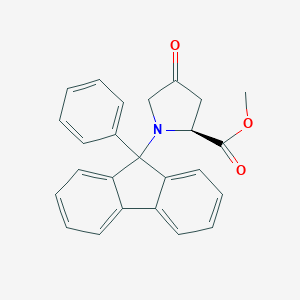

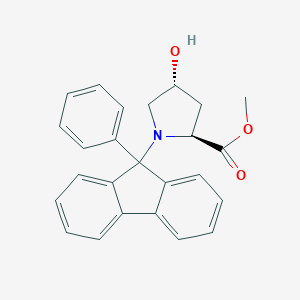

Molecular Structure Analysis

The molecular structure of rifamycin sodium has been examined through crystallography, revealing its complex conformation. The sodium salt of rifamycin SV, for example, showcases a distinct ansa chain conformation that differs from other rifamycins but maintains the essential conformation for activity against DNA-dependent RNA polymerase. This study highlights the role of metal complexation and intermolecular hydrogen bonding in the antibiotic's structure and function (Arora, 1983).

Chemical Reactions and Properties

Rifamycin sodium undergoes various chemical reactions that modify its structure and properties. The interaction with sodium sulfinates, for example, leads to the formation of sulfonyl derivatives, showcasing the compound's reactivity and the potential for structural modification to enhance its pharmacological profile (Taguchi et al., 1988).

Physical Properties Analysis

The physical properties of rifamycin sodium, such as solubility and crystal structure, are crucial for its pharmaceutical formulation and efficacy. Investigations into these properties can provide insights into the compound's behavior in biological systems and its interaction with other molecules.

Chemical Properties Analysis

The chemical properties of rifamycin sodium, including its reactivity, stability, and interactions with other chemical entities, are foundational to its antimicrobial activity. Studies have delved into the structural requirements for antibacterial efficacy, identifying key features such as the arrangement of hydroxy groups and the naphthoquinone nucleus essential for its action against bacterial RNA polymerase (Brufani et al., 1974).

科学的研究の応用

結核の治療

リファマイシン系抗生物質は、リファマイシンナトリウムを含め、結核 (TB) の治療に使用されていることで知られています。 これらの抗生物質は、RNAポリメラーゼ (RNAP) を阻害することで、多くのグラム陽性菌およびグラム陰性菌に対して殺菌作用を示します。 .

多剤耐性結核との闘い

リファマイシンナトリウムは、多剤耐性結核との闘いにおいて大きな可能性を示しています。 1971 年に米国でリファマイシンナトリウムの使用が承認された後、結核の発生率は 25% 減少し、関連する死亡率は 50% 以上減少しました。 .

マイコバクテリウム・アビウム複合感染の治療

リファマイシンナトリウムは、マイコバクテリウム・アビウム複合感染の治療に使用されます。 .

旅行者下痢の治療

リファマイシンナトリウムは、旅行者下痢の治療にも使用されます。 .

ブドウ球菌バイオフィルムの治療

リファマイシンナトリウムは、ブドウ球菌による人工関節感染症の治療において、ブドウ球菌バイオフィルムの併用療法における有効性から、治療の構成要素として推奨されています。 .

水中の抗生物質の分解

抗生物質の電離放射線に対する応答が報告されています。グラム陽性菌とグラム陰性菌に対する広域抗生物質であるリファマイシン単離物に対するX線光吸収実験の結果が示されました。 これらのプロセスを制御することは、水中の抗生物質の分解を目的とする新しい技術の効率を最適化するために不可欠です。 .

リファマイシンBの合成

リファマイシンBの産生に関与する遺伝子クラスターには、リファマイシンBの合成に関わる酵素やその合成を調節する遺伝子産物など、50を超えるオープンリーディングフレームが含まれています。 .

黄色ブドウ球菌に対するインビトロ活性

リファマイシンナトリウムは、黄色ブドウ球菌に対する76種の異なるリファマイシンのインビトロ活性とその親油性との間の量的相関関係を調べるために使用されてきました。 .

作用機序

Target of Action

Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

Rifamycin sodium interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by rifamycin sodium is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, rifamycin sodium disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .

Pharmacokinetics

Rifamycin sodium exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .

Result of Action

The result of rifamycin sodium’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .

Action Environment

The action of rifamycin sodium can be influenced by various environmental factors. For instance, the absorption of rifamycin sodium is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of rifamycin sodium can be affected by the presence of drug-resistant bacteria .

Safety and Hazards

特性

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFSHPIJOYKSH-NLYBMVFSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46NNaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6998-60-3 (Parent) | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040208 | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14897-39-3, 15105-92-7 | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

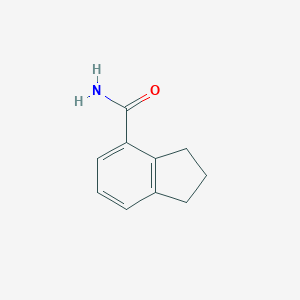

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)